molecular formula C5H6ClN3O B129847 2-Amino-4-chloro-6-methoxypyrimidine CAS No. 5734-64-5

2-Amino-4-chloro-6-methoxypyrimidine

Cat. No. B129847
CAS RN: 5734-64-5
M. Wt: 159.57 g/mol
InChI Key: VFEYBTFCBZMBAU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a pyrimidine derivative, a class of compounds known for their presence in nucleic acids and biological significance. ACMP has been investigated using both experimental and theoretical methods to gain insights into its structural and vibrational characteristics .

Synthesis Analysis

The synthesis of ACMP-related compounds often involves complex reactions and can result in unexpected products. For instance, an attempt to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine, a related compound, unexpectedly yielded 2-amino-4,5,6-trichloropyrimidine through an unusual aromatic substitution reaction . Another synthesis approach involved the acetylation of a pyrimidinyl derivative, which was then used to construct a variety of nitrogen heterocyclic compounds, demonstrating the versatility of pyrimidine derivatives in chemical synthesis .

Molecular Structure Analysis

The optimized molecular structure of ACMP has been studied using density functional theory (DFT) at the B3LYP/6-311++G(df,pd) level. Theoretical calculations have provided detailed insights into the atomic charges, vibrational frequencies, and ultraviolet spectral interpretation of ACMP. These theoretical findings have been compared with experimental data from FT-IR, FT-Raman, and UV absorption spectra, showing a high degree of correlation .

Chemical Reactions Analysis

ACMP and its derivatives exhibit a range of reactivities. For example, the compound has been used as a starting material for the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine, with the reaction conditions significantly influencing the yield and purity of the product . Additionally, abnormal condensation products have been observed when ACMP reacts with p-nitrobenzenesulfonyl chloride, leading to the formation of by-products with complex structures .

Physical and Chemical Properties Analysis

The solubility of ACMP in various organic solvents has been measured, showing that it increases with temperature and varies significantly depending on the solvent. The solubility data have been modeled using different equations, with the modified Apelblat model providing the best description. Thermodynamic properties such as mixing Gibbs energy, enthalpy, and entropy have been derived from the solubility data, offering insights into the mixing behavior of ACMP in different solvents .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a slightly different chemical structure, showcases the relevance of specific chemical moieties in drug development. It is used in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating emergency endoscopy. The pharmacodynamic studies indicate its rapid effects on the motility of the gastro-intestinal tract, emphasizing the importance of chemical structure in therapeutic efficacy (Pinder et al., 2012).

Toxicity Studies of Similar Compounds

The review on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide toxicity showcases the significance of chemical analysis and environmental impact studies of chemicals closely related to 2-Amino-4-chloro-6-methoxypyrimidine. It underlines the importance of understanding the toxicological profile of such compounds for environmental and occupational health (Zuanazzi et al., 2020).

Role in Biomedical Applications

Highly branched polymers based on poly(amino acids) for biomedical applications illustrate the potential of amino-acid-based compounds in creating materials for medical use. The review discusses the synthesis, properties, and applications of these polymers, highlighting the role of specific amino acids in developing innovative biomedical materials (Thompson & Scholz, 2021).

Analytical Methods in Determining Activity

Analytical methods used in determining antioxidant activity review various tests and their applicability in analyzing compounds like 2-Amino-4-chloro-6-methoxypyrimidine. This review indicates the importance of analytical chemistry in evaluating the antioxidant potential of chemical compounds, which can be crucial for pharmaceutical and food engineering applications (Munteanu & Apetrei, 2021).

Safety And Hazards

2-Amino-4-chloro-6-methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

4-chloro-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEYBTFCBZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
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DSSTOX Substance ID

DTXSID7073357
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Molecular Weight

159.57 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Product Name

2-Amino-4-chloro-6-methoxypyrimidine

CAS RN

5734-64-5
Record name 4-Chloro-6-methoxy-2-pyrimidinamine
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Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Synthesis routes and methods I

Procedure details

16.4 g 2-amino-4,6-dichloropyrimidine (purchased from Aldrich Chemical Co., Milwaukee, WI 53201) was added to 200 ml of CH3OH. The mixture was cooled to 10° with an ice bath and 5.4 g of NaOCH3 was added in portions while maintaining the temperature. The reaction mixture was allowed to warm to ambient temperature and then heated to reflux for two hours. The reaction mixture was then allowed to cool to ambient temperature and it was stirred overnight. A yellow solid was filtered and recrystallized from butyl chloride. The resulting solid was chromatographed on a dry column of silica, and eluted with 40% EtOAc-hexane. The resulting yellow solid was further purified by recrystallization from butyl chloride. 9.4 g of product with m.p. 163°-166° was obtained.
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16.4 g
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200 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloro-2-amino pyrimidine (5.0 g, 30.5 mmol) in methanol (100 mL) was added 25% sodium methoxide (6.59 g, 30.5 mmol). The solution was refluxed for 20 hours, at which time the methanol was removed in vacuo. The residue was dissolved in EtOAc (350 mL), washed with H2O (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 4.4 g (90%) of 4-chloro-6-methoxypyrimidine-2-ylamine.
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5 g
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6.59 g
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